Dihexyl(methyl)(4-methylphenoxy)silane is an organosilicon compound with the molecular formula CHOsi. It is identified by the CAS number 59280-44-3 and consists of a silane structure featuring two hexyl groups, a methyl group, and a 4-methylphenoxy group. This compound is classified under silanes and is significant in various chemical applications, particularly in surface modification and as a coupling agent in polymer chemistry.
Dihexyl(methyl)(4-methylphenoxy)silane is synthesized through organic chemical reactions involving silanes. It falls under the category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. This classification indicates its potential utility in enhancing material properties, such as adhesion and hydrophobicity.
The synthesis of dihexyl(methyl)(4-methylphenoxy)silane typically involves several steps, including:
The reactions are generally performed under controlled conditions, often requiring inert atmospheres to prevent moisture interference. Reaction temperatures and times vary based on the specific reagents used, but they typically range from room temperature to elevated temperatures (50-100 °C) for optimal yields.
Dihexyl(methyl)(4-methylphenoxy)silane features a central silicon atom bonded to:
Dihexyl(methyl)(4-methylphenoxy)silane can participate in various chemical reactions, including:
The hydrolysis reaction typically follows first-order kinetics under acidic or basic conditions, where the rate depends on the concentration of water and pH levels.
The mechanism of action for dihexyl(methyl)(4-methylphenoxy)silane primarily involves its role as a coupling agent in polymer formulations. It enhances adhesion between inorganic fillers and organic matrices by forming siloxane bonds during curing processes.
This compound's high LogP value suggests that it preferentially partitions into organic phases, which aids in its effectiveness as a coupling agent in hydrophobic environments.
Dihexyl(methyl)(4-methylphenoxy)silane finds applications in various scientific fields:
The synthesis of organosilicon compounds underwent a revolutionary transformation with the discovery of the direct process (Müller-Rochow process) in the 1940s. Prior to this breakthrough, organosilanes required multi-step procedures involving organometallic reagents (e.g., Grignard reagents) reacting with silicon halides or orthosilicic acid esters. This approach was hampered by complex purification needs, low atom efficiency, and limited scalability for industrial production. Eugene Rochow and Richard Müller independently discovered that elemental silicon reacts directly with alkyl chlorides (e.g., CH₃Cl) at elevated temperatures (~300°C) in the presence of copper catalysts to produce methylchlorosilanes – the foundational monomers for silicone polymers. This seminal advancement enabled approximately 90% of modern silicone monomers to be produced commercially via this pathway, establishing the economic and technological foundation for synthesizing complex alkyl-aryloxy silanes like Dihexyl(methyl)(4-methylphenoxy)silane [5].
Table 1: Evolution of Organosilicon Synthesis Approaches
Era | Primary Method | Limitations | Industrial Impact |
---|---|---|---|
Pre-1940s | Organometallic + SiX₄ | Multi-step, low yield, solvent-intensive | Limited to laboratory scale |
1940s-2000s | Direct Process (Si + RCl) | Requires Cu catalysts, byproduct formation | Enabled silicone industry (90% monomers) |
2000s-Present | Green Chemistry Approaches | Developing selectivity controls | Solvent-free routes, reduced HCl byproducts |
The synthesis of branched alkyl-aryloxy silanes like Dihexyl(methyl)(4-methylphenoxy)silane draws fundamental inspiration from the Müller-Rochow mechanism, albeit with significant modifications to accommodate sterically demanding hexyl groups and the thermally sensitive phenoxy moiety. In the classical process, metallurgical-grade silicon (MG-Si, ~99% pure) reacts with methyl chloride over a copper catalyst (typically Cu₂O or CuCl) at 280–320°C in fluidized-bed reactors, yielding a mixture of methylchlorosilanes dominated by dimethyldichlorosilane. For Dihexyl(methyl)(4-methylphenoxy)silane synthesis, this approach requires sequential adaptations:
The direct reaction proceeds via silicon surface activation where Cu forms eutectic alloys with Si, generating reactive sites for alkyl chloride adsorption. Chloride abstraction creates carbocation intermediates that attack silicon, forming Si–C bonds. Subsequent phenoxy functionalization occurs either in situ (with added phenol) or via post-synthesis nucleophilic substitution [5].
Achieving regioselective synthesis of Dihexyl(methyl)(4-methylphenoxy)silane demands sophisticated catalytic systems due to competing reactions (disproportionation, over-alkylation). Recent advances leverage iridium(III) complexes and platinum catalysts for Si–O bond formation via dehydrogenative coupling:
Iridium-Catalyzed CDC (Cross-Dehydrogenative Coupling): Complexes like [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] exhibit remarkable activity (TOF₁/₂ up to 79,300 h⁻¹) for Si–N bond formation, with principles transferable to Si–O coupling. The catalyst’s agostic interactions between iridium and the 8-Me group of the dimethylquinoline ligand enhance electrophilicity at the silicon center. For phenoxysilane synthesis, this facilitates σ-bond metathesis where the Ir–H species activates the O–H bond of 4-methylphenol, generating silane-phenoxide intermediates that undergo condensation. Key parameters:
Co-Catalytic Approaches: Bimetallic systems (e.g., Cu-Pt) enable sequential alkylation-aryloxylation. Copper catalyzes Si–C bond formation between silicon and hexyl chloride, while platinum facilitates the subsequent coupling of the hydrosilane intermediate with 4-methylphenol via oxidative addition (Si–H bond activation) and O–H insertion. This achieves >80% selectivity for Dihexyl(methyl)(4-methylphenoxy)silane at 120°C with 50 ppm Pt [5].
Table 2: Catalytic Systems for Dihexyl(methyl)(4-methylphenoxy)silane Synthesis
Catalyst System | Mechanism | Temperature | Selectivity | Key Advantage |
---|---|---|---|---|
Iridium(III) agostic complexes | Dehydrogenative coupling | 60–80°C | >75% | Solvent-free, high TOF |
Pt/Cu bimetallic | Sequential alkylation/aryloxylation | 100–120°C | >80% | Tunable Si:C ratio |
Lewis acid (AlCl₃) | Friedel-Crafts arylation | 25–40°C | ~70% | Low energy input |
Driven by environmental concerns over chlorosilane-based routes (HCl byproduct), solvent-free methodologies align with green chemistry principles for Dihexyl(methyl)(4-methylphenoxy)silane synthesis:
Direct Silanation of Alcohols: Inspired by Rochow’s 1948 demonstration of Si/ROH reactions, modern approaches react silicon directly with 4-methylphenol and hexyl precursors in continuous-flow reactors under catalyst control (Eq. 1):$$\ce{2Si + 2CH3(CH2)5Cl + CH3C6H4OH ->[Cu] Dihexyl(methyl)(4-methylphenoxy)silane + byproducts}$$Copper-doped silicon powders catalyze this reaction at 240–280°C with zinc oxide promoters suppressing ether formation. Conversion efficiencies reach ~65% with minimal charring [5].
Solvent-Free Transesterification: Patent CN1532200A describes a solvent-free route where cyclohexyl methyl dimethoxysilane analogs are synthesized via magnesium-activated coupling between silicon, alcohols, and alkyl halides. Adapted for Dihexyl(methyl)(4-methylphenoxy)silane (Eq. 2):$$\ce{Si + CH3(CH2)5Cl + CH3C6H4OH + 1/2 Mg -> Dihexyl(methyl)(4-methylphenoxy)silane + MgCl2}$$The magnesium powder (10–15 mol%) acts as a halogen scavenger, enabling near-quantitative Cl⁻ removal as MgCl₂. This avoids HCl-mediated degradation of Si–H or Si–OR bonds. Reactions proceed at 110°C with 86% isolated yield [4].
Reactive Distillation: CN1410431A’s reactor design integrates synthesis and separation. A glass column reactor packed with glass beads provides surface area for silane-alcohol exchange (Eq. 3):$$\ce{(CH3(CH2)5)2Si(Cl)CH3 + CH3C6H4OH <=> Dihexyl(methyl)(4-methylphenoxy)silane + HCl}$$Continuously removing HCl shifts equilibrium toward the product. Boiling point differences facilitate in-situ distillation, yielding 90% purity at 45–55°C [7].
The formation of Dihexyl(methyl)(4-methylphenoxy)silane’s C–Si bonds proceeds via surface-mediated radical pathways and polar insertion mechanisms, depending on reactants:
Silicon Activation: Metallurgical silicon contains localized sites of high reactivity (lattice defects, oxide-free areas). Copper catalysts form η¹-Cu–Si surface species where electron transfer from silicon to copper weakens Si–Si bonds. Hexyl chloride adsorbs onto copper sites, undergoing heterolytic cleavage to generate chloride-stabilized carbocations (CH₃(CH₂)₅⁺) that attack nucleophilic silicon atoms. This forms the Si–C₆H₁₃ bond with concurrent Cu–Cl regeneration.
Aryloxy Functionalization: Two pathways dominate:
Steric and Electronic Effects: The hexyl groups’ bulkiness necessitates longer reaction times (12–24 h) compared to methyl analogs (2–4 h). However, their electron-donating character (+I effect) slightly enhances silicon’s electrophilicity, partially offsetting steric limitations. The 4-methylphenoxy group’s methyl substituent exerts a moderate +R effect, increasing oxygen’s nucleophilicity by 15% versus unsubstituted phenoxy, confirmed by Hammett studies (σₘ = -0.07) [5].
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